molecular formula C17H14Br2N4O2 B11988846 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B11988846
M. Wt: 466.1 g/mol
InChI Key: UVCQMULQKGVSQH-ZVBGSRNCSA-N
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Preparation Methods

The synthesis of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibromo-hydroxy-benzylidene hydrazide group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H14Br2N4O2

Molecular Weight

466.1 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H14Br2N4O2/c18-12-7-11(17(25)13(19)8-12)9-21-22-16(24)5-6-23-10-20-14-3-1-2-4-15(14)23/h1-4,7-10,25H,5-6H2,(H,22,24)/b21-9+

InChI Key

UVCQMULQKGVSQH-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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